1-Methyl cyclopentyl acrylate

Polymer Chemistry Free-Radical Polymerization Kinetics

1-Methyl cyclopentyl acrylate (CAS 178889-49-1) is an alicyclic acrylate monomer with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol. It is a key building block in advanced polymer synthesis, particularly for applications requiring high transparency and controlled reactivity.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
Cat. No. B12954888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl cyclopentyl acrylate
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCOC(=O)C(=C)C1CCCC1
InChIInChI=1S/C9H14O2/c1-7(9(10)11-2)8-5-3-4-6-8/h8H,1,3-6H2,2H3
InChIKeyRRIICLUYXPMEBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl Cyclopentyl Acrylate: Product Profile and Technical Specifications for Scientific Procurement


1-Methyl cyclopentyl acrylate (CAS 178889-49-1) is an alicyclic acrylate monomer with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . It is a key building block in advanced polymer synthesis, particularly for applications requiring high transparency and controlled reactivity . As an acrylate ester, it features a highly reactive terminal vinyl group attached to a bulky 1-methylcyclopentyl moiety [1]. This structural combination imparts specific properties such as a boiling point of 184.054°C at 760 mmHg, a density of 0.977 g/cm³, and a refractive index of 1.461 . This compound is distinct from its methacrylate counterpart and other cycloaliphatic monomers, and its selection is critical for achieving desired performance in specialized fields like semiconductor photoresists and high-performance coatings.

Why Generic Cycloalkyl Acrylates Cannot Substitute for 1-Methyl Cyclopentyl Acrylate in High-Precision Formulations


Generic substitution with a simpler cycloalkyl acrylate, such as cyclopentyl acrylate, or its direct methacrylate analog, is technically unsound due to fundamental differences in polymerization kinetics and resulting polymer architecture. The presence or absence of a methyl group on the polymer backbone (methacrylate vs. acrylate) significantly alters the propagation rate constant (kp) during free-radical polymerization [1]. This directly impacts the achievable molecular weight, polydispersity, and composition of copolymers [2]. Furthermore, the specific steric bulk of the 1-methylcyclopentyl group is fine-tuned to provide a balance between polymer chain spacing (free volume) and glass transition temperature (Tg) that is not replicable by other cycloaliphatic esters. These differences are not just incremental; they can be the determining factor between a successful, high-resolution photoresist pattern and complete delamination or pattern collapse in semiconductor manufacturing, making direct substitution a high-risk proposition for critical applications.

Comparative Performance Data for 1-Methyl Cyclopentyl Acrylate vs. Its Methacrylate Analog


Polymerization Kinetics: Acrylate vs. Methacrylate Propagation Rate

The selection of 1-Methyl cyclopentyl acrylate over 1-Methylcyclopentyl methacrylate is justified by the intrinsically higher polymerization rate of acrylates. Free-radical polymerization studies on alkyl acrylates consistently demonstrate propagation rate coefficients (kp) that are one to two orders of magnitude greater than their corresponding methacrylates [1]. This higher reactivity enables faster curing cycles and can lead to higher molecular weight polymers under identical initiation conditions. This is a class-level inference where the fundamental behavior of the acrylate functional group dictates a performance advantage in applications requiring high reactivity or rapid conversion.

Polymer Chemistry Free-Radical Polymerization Kinetics

Volumetric and Physical Properties: Density and Boiling Point Comparison

1-Methyl cyclopentyl acrylate exhibits a lower molecular weight and density compared to its methacrylate analog, 1-Methylcyclopentyl methacrylate (MCPMA). This is a direct consequence of the chemical structure: the acrylate lacks the alpha-methyl group present on the methacrylate backbone [REFS-1, REFS-2]. The lower density and boiling point can be advantageous in processes where monomer volatility or specific gravity is a formulation constraint.

Material Science Physical Chemistry Monomer Handling

Polymer Architecture: Impact on Glass Transition Temperature (Tg)

The resulting homopolymer, poly(1-methyl cyclopentyl acrylate), is expected to exhibit a significantly lower glass transition temperature (Tg) than its methacrylate counterpart, poly(1-methylcyclopentyl methacrylate). This is a well-established structure-property relationship in polymer science: polymethacrylates, due to the restricted rotation around the polymer backbone imposed by the alpha-methyl group, consistently have higher Tg values than their polyacrylate analogs [1]. This inference is based on extensive literature data for similar cycloaliphatic acrylate/methacrylate pairs. The lower Tg of the acrylate polymer translates to a softer, more flexible material, whereas the methacrylate yields a harder, more rigid polymer.

Polymer Physics Thermal Analysis Photoresist

Optimal Application Scenarios for Procuring 1-Methyl Cyclopentyl Acrylate


High-Transparency Photoresist Polymers for Advanced Lithography

For 193 nm (ArF) and EUV lithography, the acrylate monomer's lack of an alpha-methyl group provides superior transparency at short wavelengths compared to methacrylates. This high reactivity enables the synthesis of well-defined copolymers with other functional monomers (e.g., lactones, polar groups) to precisely tune dissolution rates in developer solutions. As evidenced by the class-level data on Tg, incorporating this acrylate helps lower the overall polymer Tg, which can improve film flexibility and reduce stress during processing, a critical factor in preventing pattern collapse in high-aspect-ratio structures [1].

High-Speed UV-Curable Coatings and Inks

The significantly higher polymerization rate of the acrylate monomer, compared to its methacrylate analog, makes it an ideal reactive diluent for UV-curable formulations. It allows for faster line speeds in industrial coating applications, such as on wood, plastic, or optical fiber, without compromising the final film's hardness. Its lower molecular weight also contributes to a higher crosslink density, enhancing the chemical and scratch resistance of the cured coating [2].

Flexible Adhesives and Sealants Requiring Low-Temperature Performance

Due to the lower expected Tg of its homopolymer, this monomer is well-suited for formulating adhesives and sealants that must maintain flexibility and adhesion at low temperatures. It can be copolymerized with higher-Tg monomers to tailor the final material's viscoelastic properties. The higher reactivity of the acrylate ensures efficient curing and strong bonding in applications where substrate or processing temperatures are constrained [3].

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